![molecular formula C20H18Cl2N6 B3036698 3-(3,4-Dichlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline CAS No. 400075-16-3](/img/structure/B3036698.png)

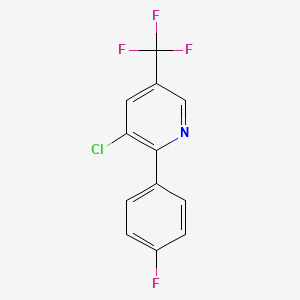

3-(3,4-Dichlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline

Overview

Description

The compound “3-(3,4-Dichlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline” belongs to a class of compounds known as triazoloquinazolines . These compounds have been studied for their potential anticancer activity .

Synthesis Analysis

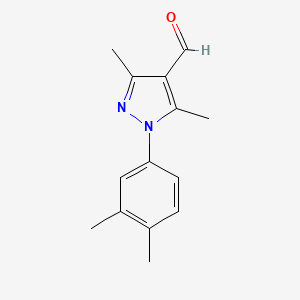

While specific synthesis methods for this compound are not available, triazoloquinazolines can generally be synthesized from 2-hydrazinopyridine and substituted aromatic aldehydes . Another method involves the oxidative functionalization of sp3 C–H bonds of 2-methyl-azaheteroarenes .Molecular Structure Analysis

The molecular formula of this compound is C19H22ClN5O . It contains a triazoloquinazoline core, which is a fused ring system incorporating a triazole and a quinazoline .Scientific Research Applications

Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry

Quinazoline derivatives, including 3-(3,4-Dichlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline, are extensively explored in medicinal chemistry due to their diverse biological activities. These compounds are part of a broader class of fused heterocycles found in numerous naturally occurring alkaloids. The stability and versatile nature of the quinazoline nucleus make it a focal point for synthesizing new medicinal agents by introducing various bioactive moieties. This approach has led to the creation of compounds with notable antibacterial properties against common pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The journey from a lead compound to a drug often encounters solubility challenges, a significant hurdle for medicinal chemists and formulation scientists. The exploration of quinazoline derivatives holds promise in overcoming antibiotic resistance, a growing global concern (Tiwary et al., 2016).

Quinazolines in Optoelectronic Applications

Beyond their medicinal applications, quinazoline derivatives are investigated for their potential in optoelectronic materials. The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems is particularly valuable for creating novel materials. These compounds are used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their electroluminescent properties are crucial for developing organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and white OLEDs. The versatility of quinazoline derivatives extends to nonlinear optical materials and colorimetric pH sensors, showcasing the broad applicability of these compounds in various technological advancements (Lipunova et al., 2018).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-(3,4-dichlorophenyl)-5-(4-methylpiperazin-1-yl)-[1,2,4]triazolo[4,3-c]quinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2N6/c1-26-8-10-27(11-9-26)20-23-17-5-3-2-4-14(17)19-25-24-18(28(19)20)13-6-7-15(21)16(22)12-13/h2-7,12H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFJEALQZBEBIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC(=C(C=C5)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dichlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-[[2-(2,5-dimethylpyrrol-1-yl)phenyl]methyl]benzenesulfonamide](/img/structure/B3036615.png)

![1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-(phenylsulfonyl)-1-ethanone O-methyloxime](/img/structure/B3036619.png)

![3-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3036622.png)

![3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3036624.png)

![(e)-3-(Benzo[d][1,3]dioxol-4-yl)acrylic acid](/img/structure/B3036625.png)

![Acetamide, N-[3-(4-piperidinyl)phenyl]-](/img/structure/B3036632.png)

![4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B3036636.png)